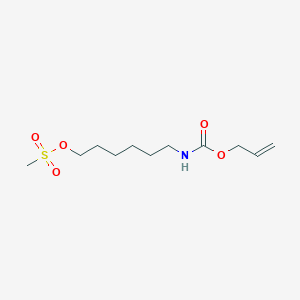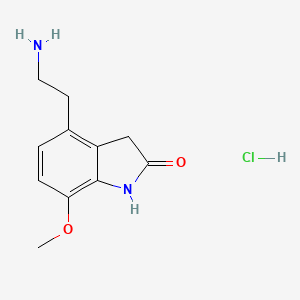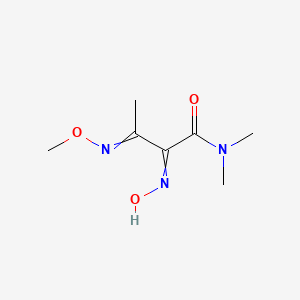
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide
Descripción general
Descripción
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is a chemical compound with a unique structure that includes both hydroxyimino and methoxyimino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylbutyramide with hydroxylamine and methoxyamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide involves its interaction with specific molecular targets. The hydroxyimino and methoxyimino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethylformamide
- N,N-dimethylacetamide
- N,N-dimethylbutyramide
Uniqueness
3-(methoxyamino)-N,N-dimethyl-2-nitrosobut-2-enamide is unique due to the presence of both hydroxyimino and methoxyimino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and potential biological activity.
Propiedades
Fórmula molecular |
C7H13N3O3 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
2-hydroxyimino-3-methoxyimino-N,N-dimethylbutanamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(9-13-4)6(8-12)7(11)10(2)3/h12H,1-4H3 |
Clave InChI |
YHZBJNXFYPODJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC)C(=NO)C(=O)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
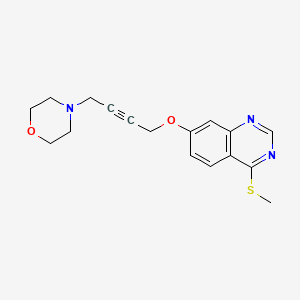
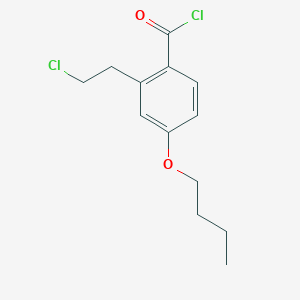
![[4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol](/img/structure/B8307716.png)
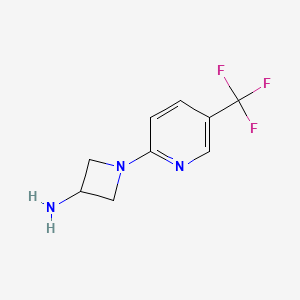

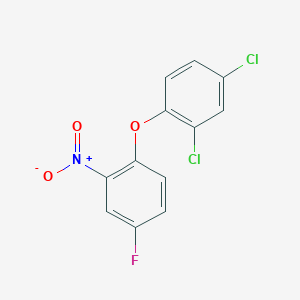
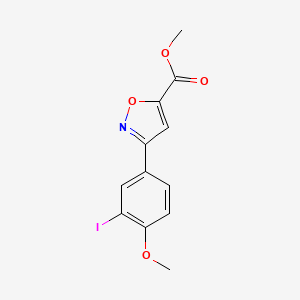

![2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B8307766.png)
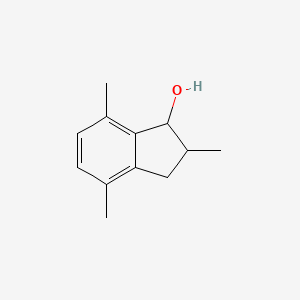
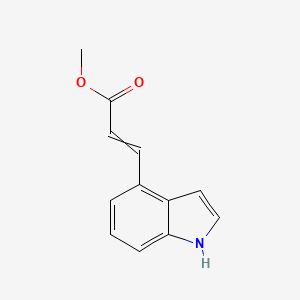
![4-[(4-Methoxyphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxylic acid](/img/structure/B8307783.png)
